4-(2-Phenylphenyl)aniline
Description
Contextual Background of Biphenyl-Aniline Compounds in Advanced Materials Science
Biphenyl-aniline compounds are a significant class of materials in advanced materials science due to their inherent structural and electronic characteristics. researchgate.net The biphenyl (B1667301) unit, consisting of two connected benzene (B151609) rings, imparts rigidity and thermal stability to the molecule. nepjol.infonih.gov This structural integrity is crucial for the durability and longevity of devices fabricated from these materials. The aniline (B41778) group, on the other hand, is known for its electron-donating nature, which facilitates the transport of positive charge carriers (holes). nih.gov
The combination of these two components in a single molecule results in a material with a high glass transition temperature (Tg) and thermal decomposition temperature (Td), indicating that they can withstand the high temperatures involved in device fabrication and operation. elsevierpure.com Furthermore, the electronic properties of biphenyl-aniline derivatives can be fine-tuned by introducing different substituent groups onto the aromatic rings. This allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. rsc.org The versatility in chemical modification and the inherent stability of the biphenyl-aniline core make these compounds foundational in the development of new functional materials. researchgate.netnih.gov
Significance of 4-(2-Phenylphenyl)aniline in Emerging Optoelectronic and Polymer Technologies
The significance of this compound and its derivatives is most prominent in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). In an OLED, a class of materials known as hole-transporting materials (HTMs) is essential for efficient operation. acs.org These materials facilitate the movement of holes from the anode to the emissive layer, where they recombine with electrons to produce light. Biphenyl-aniline derivatives are widely used as HTMs due to their excellent hole mobility and suitable HOMO energy levels that align well with the work function of common anodes like indium tin oxide (ITO). nih.govelsevierpure.com
The unique structure of this compound, with its specific arrangement of phenyl rings, is expected to influence its charge-transporting properties. The non-coplanar nature of the biphenyl groups can help to prevent intermolecular interactions that can lead to crystallization, thereby promoting the formation of stable amorphous films, which is a desirable characteristic for OLEDs. acs.org While specific performance data for this compound is not extensively documented in the provided search results, the properties of similar biphenyl-aniline-based HTMs can provide an insight into its potential performance.
| Property | Representative Value |
| Highest Occupied Molecular Orbital (HOMO) | ~5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.3 eV |
| Glass Transition Temperature (Tg) | >100 °C |
| Decomposition Temperature (Td) | >400 °C |
| Note: The data in this table is representative of biphenyl-aniline based hole-transporting materials and is intended for illustrative purposes. elsevierpure.comacs.org |
In the realm of polymer technologies, biphenyl-aniline moieties can be incorporated into polymer chains, either as part of the main backbone or as a side chain. This can impart the desirable electronic properties of the small molecule into a processable and flexible polymeric material. rsc.org Such functional polymers can be used to create large-area electronic devices through solution-based processing techniques like spin-coating or inkjet printing, which can significantly reduce manufacturing costs compared to the vacuum deposition methods used for small molecules. The development of polymeric HTMs based on biphenyl-aniline structures is an active area of research aimed at producing more robust and cost-effective electronic devices. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYJGRWERKUBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325518 | |
| Record name | 4-(2-phenylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-65-4 | |
| Record name | NSC509503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-phenylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Electrochemical Characterization of 4 2 Phenylphenyl Aniline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of 4-(2-phenylphenyl)aniline is expected to exhibit a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm, arising from the protons on the three phenyl rings. The protons on the aniline (B41778) ring are influenced by the electron-donating amino group (-NH₂) which tends to shift the signals of ortho and para protons to a higher field (lower ppm values) compared to unsubstituted benzene (B151609). The protons of the other two phenyl rings will show distinct multiplets, influenced by their connectivity and steric arrangement. The amino group protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
For comparison, the parent compound, aniline, shows signals for its aromatic protons in a range characteristic of a substituted benzene ring. researchgate.net The protons ortho to the amino group are the most shielded, followed by the para proton, while the meta protons are the least shielded.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Aniline and Related Structures
| Functional Group / Proton Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Ar-H) | 6.0 - 9.5 |
| Amino Protons (R-NH₂) | 0.5 - 5.0 (variable) |
| Aniline (in DMSO-d₆) ortho-H | ~6.5 |
| Aniline (in DMSO-d₆) meta-H | ~7.0 |
| Aniline (in DMSO-d₆) para-H | ~6.6 |
Note: Data for aniline is illustrative; specific shifts for this compound would require experimental determination.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum of this compound provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The spectrum is expected to show 18 signals, corresponding to the 18 carbon atoms in the terphenyl framework, unless symmetry results in overlapping peaks. The carbon atom attached to the amino group (C-N) is significantly influenced by the nitrogen atom and typically appears around 140-150 ppm. The other aromatic carbons will resonate in the typical range of 110-145 ppm. The quaternary carbons at the points of phenyl-phenyl linkage will have distinct chemical shifts.
In aniline, the carbon atom bonded to the amino group (C1) resonates at approximately 148 ppm, while the other carbons appear at lower chemical shifts due to the electron-donating effect of the -NH₂ group. rsc.orghmdb.ca This data serves as a valuable reference for assigning the signals in the more complex spectrum of this compound.
Table 2: Typical ¹³C NMR Chemical Shifts for Aniline
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|
| C1 (C-NH₂) | ~147.8 |
| C2 / C6 (ortho) | ~115.1 |
| C3 / C5 (meta) | ~129.1 |
Note: These are reference values for aniline. The spectrum of this compound would show a greater number of distinct signals corresponding to its terphenyl structure.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:
N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. For primary amines like this compound, two bands are expected.
Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹.
C=C Aromatic Stretching: A series of sharp bands in the 1450-1610 cm⁻¹ region are indicative of the aromatic rings. Phenyl groups typically show a characteristic absorption around 1600 cm⁻¹. mdpi.com
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹. This may sometimes overlap with the C=C stretching bands.
C-N Stretching: The stretching vibration for the aryl-amine C-N bond is found in the 1250-1360 cm⁻¹ region.
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.
Data from aniline shows N-H stretching vibrations around 3350 cm⁻¹ and an N-H bending (scissoring) mode near 1620 cm⁻¹. researchgate.net The NIST reference spectrum for the analogue 2-aminobiphenyl (B1664054) also shows these characteristic amine and aromatic absorptions. nist.gov
Table 3: Principal FT-IR Absorption Bands for Aromatic Amines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic C=C Stretch | 1450 - 1610 |
| Aromatic C-N Stretch | 1250 - 1360 |
Raman Spectroscopy and Vibrational Analysis
Raman spectroscopy provides information complementary to FT-IR. Aromatic rings, in particular, give rise to strong and characteristic Raman signals. For this compound, intense bands are expected for the aromatic ring breathing modes, which are sensitive to the substitution pattern. nih.gov In the spectrum of aniline, the ring breathing mode is a particularly sensitive indicator of the substituent's nature. nih.gov Other prominent features in the Raman spectrum would include the C-H stretching and bending vibrations. Studies on aniline have identified various vibrational modes, including the NH₂ wagging mode, which can be observed in the normal Raman spectrum. scirp.org The analysis of Raman spectra for complex molecules like this compound often involves computational studies to assign the observed vibrational modes accurately.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the extensive conjugated system of the terphenyl backbone.
Compared to aniline, which has absorption maxima (λmax) around 230 nm and 280 nm nist.govresearchgate.net, the extended conjugation in 2-aminobiphenyl and further in this compound is expected to cause a bathochromic (red) shift to longer wavelengths. The UV spectrum for 2-aminobiphenyl is available in the NIST database. nist.gov Research on related phenyl-substituted terphenyl derivatives shows a characteristic long-wavelength absorption band in the 340-400 nm range. researchgate.net This suggests that this compound would also absorb significantly in the near-UV region.
Table 4: Comparison of UV Absorption Maxima (λmax) for Aniline and Related Systems
| Compound | λmax (nm) | Solvent/Environment |
|---|---|---|
| Aniline | ~230, ~280 | Vapor/Solution |
| 2-Aminobiphenyl | Data available from NIST | Not specified |
Note: The extended π-system in this compound leads to a lower energy gap for electronic transitions, resulting in absorption at longer wavelengths compared to aniline.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound and its analogues are characterized by intense absorption bands in the ultraviolet (UV) region, arising from π → π* and n → π* electronic transitions within the aromatic system. The extended π-conjugation across the biphenyl (B1667301) and aniline moieties dictates the energy and intensity of these transitions.
In a typical UV-Vis spectrum of a 2-aminobiphenyl derivative, absorption bands are observed that correspond to the excitation of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π) orbitals. The high-energy π → π transitions, associated with the aromatic rings, generally result in strong absorption bands at shorter wavelengths. For instance, benzene exhibits π → π* transitions around 180, 200, and 255 nm. In conjugated systems like this compound, these transitions are expected to be red-shifted (shifted to longer wavelengths) and more intense due to the larger conjugated system.
The presence of the amino group (-NH₂) introduces a non-bonding electron pair (n), which can also participate in electronic transitions. The n → π* transition involves the promotion of an electron from a non-bonding orbital on the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. tue.nlmdpi.comresearchgate.net The energy required for these transitions generally follows the order σ → σ* > n → σ* > π → π* > n → π*. mdpi.com
Studies on structurally related compounds provide insight into the expected absorption maxima. For example, 2-aminobiphenyl shows a maximum absorption at approximately 300 nm in alcohol. Phenyl-substituted derivatives of similar aromatic amines exhibit long-wavelength absorption bands in the range of 340–400 nm. rwth-aachen.de The specific absorption maxima and molar extinction coefficients for this compound are influenced by the solvent polarity, as solvents can stabilize the ground and excited states differently, leading to solvatochromic shifts. nih.gov
Table 1: Typical Electronic Transitions in Aromatic Amines
| Transition Type | Description | Typical Wavelength Range | Relative Intensity |
|---|---|---|---|
| π → π* | Excitation from a π bonding orbital to a π* anti-bonding orbital | 200-400 nm | High (ε > 10,000) |
Photoluminescence and Fluorescence Spectroscopy
This compound and its analogues, particularly those with extended π-systems, are expected to exhibit fluorescence upon excitation with UV light. The emission properties are intrinsically linked to the electronic structure and the nature of the lowest singlet excited state (S₁). The fluorescence spectrum is typically a mirror image of the long-wavelength absorption band and is red-shifted due to energy loss in the excited state before emission (Stokes shift).
The fluorescence of these compounds originates from the de-excitation of the π-conjugated system. Terphenylamine derivatives, for instance, are known to exhibit blue fluorescence with emission maxima (λ_em) around 450 nm and can have high fluorescence quantum yields (Φ_F), sometimes reaching up to 0.65. The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment. Factors that promote non-radiative decay pathways, such as molecular vibrations or intermolecular interactions, will decrease the quantum yield.
The position and intensity of the emission are sensitive to solvent polarity. In polar solvents, molecules with intramolecular charge transfer (ICT) character in their excited state often exhibit a significant red shift in their emission spectrum. This solvatochromism is due to the stabilization of the more polar excited state by the polar solvent molecules. Studies on aminobiphenyls have shown that the change in dipole moment upon excitation can be significant, leading to pronounced solvatochromic shifts. researchgate.net For some donor-acceptor biphenyl systems, the fluorescence can be drastically quenched in polar solvents due to the formation of a non-radiative twisted intramolecular charge transfer (TICT) state. frontiersin.org
Table 2: Representative Photoluminescence Data for Related Aromatic Amines
| Compound Family | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |
|---|---|---|---|---|
| Terphenylamines | ~350-400 nm | ~450 nm | up to 0.65 | Various |
| 2-Aminobiphenyl Probes | ~310 nm | ~415 nm | ~0.02 | DMSO/Buffer |
| N,N-Dimethylaniline | Not specified | Not specified | 0.11 | Cyclohexane tcichemicals.com |
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to investigate the dynamics of the excited state, providing information on the fluorescence lifetime (τ_F), which is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is a key parameter that reflects the competition between radiative (fluorescence) and non-radiative decay processes.
For molecules like this compound, the excited state dynamics can be complex. Upon excitation, the molecule may exist in a locally excited (LE) state, which is structurally similar to the ground state, or it can evolve into an intramolecular charge transfer (ICT) state, especially in polar solvents. These different states can have distinct fluorescence lifetimes. The measured fluorescence decay is often fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the lifetime components. nih.gov
Studies on push-pull biphenylpyrimidine systems, which are structurally analogous, have shown that fluorescence decay can be mono- or bi-exponential depending on the solvent and the molecular structure. frontiersin.org For example, a biexponential decay in polar solvents can indicate the presence of two distinct emitting species, such as the LE and ICT states. frontiersin.org Fluorescence lifetimes for such systems can range from approximately 1.5 to 4.6 nanoseconds, showing a strong correlation with solvent polarity. frontiersin.org The introduction of heavy atoms or specific functional groups can significantly alter the rates of intersystem crossing (from singlet to triplet state) and other non-radiative pathways, thereby shortening the fluorescence lifetime. nih.govnih.gov The lifetime of the excited state for some 2-(2-aminophenyl)benzothiazole derivatives has been observed in the microsecond range, suggesting a phosphorescent nature of the emission in those specific cases. mdpi.com
Table 3: Factors Influencing Fluorescence Lifetime
| Factor | Effect on Lifetime (τ_F) | Mechanism |
|---|---|---|
| Increased Solvent Polarity | Can increase or decrease | Stabilization of ICT states; formation of non-radiative TICT states. frontiersin.org |
| Molecular Rigidity | Increases | Reduces non-radiative decay through vibrational and rotational relaxation. |
| Heavy Atom Substitution | Decreases | Enhances intersystem crossing (ISC) rate to the triplet state. nih.gov |
Mass Spectrometry for Precise Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight and elucidating the structure of this compound through fragmentation analysis. The monoisotopic mass of this compound (C₁₈H₁₅N) is 245.1204 g/mol . epa.gov
In a typical electron ionization (EI) mass spectrum of an aromatic amine, a prominent molecular ion (M⁺) peak is expected, confirming the molecular weight. The fragmentation pattern provides valuable structural information. For 2-aminobiphenyl, a related core structure, the mass spectrum shows a strong molecular ion peak at m/z 169, with other significant fragments at m/z 168 and 167, corresponding to the loss of one and two hydrogen atoms, respectively. nist.gov
For this compound, fragmentation would likely involve cleavages characteristic of aromatic amines and biphenyl systems. Common fragmentation pathways include the loss of small neutral molecules like HCN or H₂CN from the amine group, and cleavages within the biphenyl structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition.
Electrospray ionization (ESI) is another common technique, particularly when coupled with liquid chromatography (LC-MS). In positive ion mode, ESI would typically generate the protonated molecule [M+H]⁺, which for this compound would appear at an m/z of approximately 246.128. Tandem mass spectrometry (MS/MS) on this precursor ion can be used to induce fragmentation and obtain structural details. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu
Table 4: Predicted m/z Values for this compound Adducts in Mass Spectrometry
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₈H₁₅N]⁺ | 245.120 |
| [M+H]⁺ | [C₁₈H₁₆N]⁺ | 246.128 |
| [M+Na]⁺ | [C₁₈H₁₅NNa]⁺ | 268.110 |
X-ray Crystallography for Solid-State Structure Determination
In analogous triphenylamine-based structures, the central nitrogen atom typically adopts a trigonal-planar or nearly trigonal-planar geometry. researchgate.net This planarity is a result of the delocalization of the nitrogen lone pair into the adjacent phenyl rings. The sum of the C-N-C bond angles is expected to be close to 360°. The C-N bond lengths are typically shorter than a standard C-N single bond (approx. 1.47 Å) due to this partial double bond character, falling in the range of 1.42-1.43 Å.
Table 5: Expected Crystallographic Parameters for this compound Based on Analogues
| Parameter | Expected Value/Characteristic | Reference Compound/System |
|---|---|---|
| Nitrogen Geometry | Trigonal-planar or near-planar | 4-Ethynyl-N,N-diphenylaniline researchgate.net |
| C-N Bond Length | ~1.42 - 1.43 Å | Tris(4-aminophenyl)amine derivatives uni.lu |
| C-N-C Bond Angles | Sum approaching 360° | 4-Ethynyl-N,N-diphenylaniline researchgate.net |
| Molecular Conformation | Propeller-like twist of phenyl rings | Triphenylamine (B166846) systems |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. cardiff.ac.uk For this compound, XPS analysis would provide quantitative information about the carbon and nitrogen present, as well as insights into the chemical environment of the nitrogen atom.
A survey scan would confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide more detailed information. The C 1s spectrum is expected to be complex, with a main peak around 284.6-285.0 eV corresponding to C-C and C-H bonds in the aromatic rings. A smaller component at a slightly higher binding energy (around 286.3 eV) can be attributed to the C-N bond.
The N 1s spectrum is particularly informative. For a neutral primary amine, the N 1s binding energy is typically observed around 399.5 eV. If the amine group becomes protonated (forming -NH₃⁺), the binding energy shifts to a higher value, often around 401.3 eV, due to the increased positive charge on the nitrogen atom. In some aniline-based systems, another peak at a lower binding energy (around 398.3 eV) can be assigned to imine-like nitrogen (=N-), though this would not be expected in the ground state of this compound unless oxidation has occurred. frontiersin.org By deconvoluting the high-resolution N 1s spectrum, the relative proportions of different nitrogen species (e.g., neutral amine vs. protonated amine) on the surface can be quantified.
Table 6: Typical Binding Energies in XPS for Relevant Functional Groups
| Element | Core Level | Chemical State | Typical Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H (aromatic) | 284.6 - 285.0 |
| Carbon | C 1s | C-N (amine) | ~286.3 |
| Nitrogen | N 1s | -NH₂ (neutral amine) | ~399.5 frontiersin.org |
| Nitrogen | N 1s | =N- (imine) | ~398.3 frontiersin.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic, EPR-silent molecule in its ground state, its radical cation can be generated through chemical or electrochemical oxidation. EPR spectroscopy is the ideal tool to characterize this paramagnetic species.
The EPR spectrum of the this compound radical cation would provide information about the g-value and hyperfine coupling constants (hfccs). The g-value is a characteristic property of the radical that depends on its electronic structure. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023).
The hyperfine structure of the spectrum arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, primarily ¹⁴N (I=1) and ¹H (I=1/2). The interaction with the ¹⁴N nucleus of the amine group would split the EPR signal into a characteristic triplet (due to the 2nI+1 rule, where n=1, I=1). Each of these lines would be further split by couplings to the various protons on the aromatic rings. The magnitude of the hyperfine coupling constant (a) for a given nucleus is proportional to the spin density at that nucleus.
Studies of aniline radical cations show that the unpaired electron is delocalized over the phenyl rings and the nitrogen atom. researchgate.netconsensus.app The largest proton hyperfine couplings are typically from the ortho and para protons relative to the nitrogen atom, with smaller couplings from the meta protons. nih.gov Analysis and simulation of the complex hyperfine pattern can map the spin density distribution throughout the molecule, providing fundamental insights into the electronic structure of its oxidized form. rwth-aachen.denih.gov
Table 7: Representative EPR Parameters for Aniline-Type Radical Cations
| Parameter | Description | Typical Value Range |
|---|---|---|
| g_iso | Isotropic g-value | 2.0030 - 2.0040 |
| a_iso(¹⁴N) | Isotropic hyperfine coupling to Nitrogen-14 | 15 - 25 MHz |
| a_iso(¹H_ortho) | Isotropic hyperfine coupling to ortho protons | 9 - 10 MHz |
| a_iso(¹H_meta) | Isotropic hyperfine coupling to meta protons | 3 - 4 MHz |
Electrochemical Characterization of Redox Behavior
The electrochemical behavior of this compound and its analogues is fundamental to their function. Techniques such as cyclic voltammetry, conductivity measurements, and spectroelectrochemistry provide a comprehensive picture of their redox properties.
Cyclic Voltammetry (CV) for Redox Potentials and Mechanisms
Cyclic voltammetry is a powerful technique for investigating the redox behavior of aniline derivatives. During a typical CV experiment, the potential is swept, and the resulting current is measured, revealing information about oxidation and reduction processes. For aniline and its analogues, the initial oxidation is an irreversible process involving the formation of a radical cation. This highly reactive species can then undergo further reactions, such as dimerization and polymerization, leading to the deposition of a conductive polymer film on the electrode surface.
The oxidation potential is highly dependent on the molecular structure and the substituents on the aniline ring. rsc.orgresearchgate.net Theoretical calculations and experimental measurements provide insight into these structure-property relationships. For instance, the position of the phenyl substituent in phenylaniline isomers significantly influences their oxidation potentials.
Table 1: Calculated One-Electron Oxidation Potentials for Phenylaniline Isomers
| Compound | Calculated E1 (V) |
|---|---|
| 2-Phenylaniline | 0.9411 |
| 3-Phenylaniline | 0.9749 |
| 4-Phenylaniline | 0.7967 |
This data represents calculated one-electron oxidation potentials, providing a comparative measure of the ease of oxidation for these analogues.
The mechanism of electropolymerization often begins with the coupling of two radical cations. kpi.ua Depending on the reaction conditions, this can lead to various dimeric intermediates, such as benzidine (B372746) (tail-to-tail coupling) or N-phenyl-p-phenylenediamine (head-to-tail coupling). kpi.uaacs.org Continued oxidation and coupling lead to the growth of the polymer chain. nih.gov
Conductivity Measurements in Polymeric Forms
The polymeric forms of this compound and its analogues are of particular interest due to their potential as conductive materials. The electrical conductivity of these polymers is not intrinsic but is achieved through doping, typically with protonic acids. wikipedia.org This process introduces charge carriers into the polymer backbone, allowing for the conduction of electricity.
The conductivity is influenced by several factors, including the specific monomer structure, the dopant used, and the polymerization conditions. researchgate.net For example, bulky substituents on the aniline ring can introduce steric hindrance, which may affect the planarity of the polymer chains and, consequently, reduce conductivity. researchgate.net The method of synthesis and processing also plays a crucial role; polymers synthesized under an electric field may exhibit enhanced conductivity due to improved structural regularity. The conductivity of polyaniline derivatives can span several orders of magnitude, from an insulating state to a conductive, metallic regime. wikipedia.orgresearchgate.net
Table 2: Electrical Conductivity of Selected Polyaniline Derivatives
| Polymer | Dopant | Conductivity (S/cm) |
|---|---|---|
| Polyaniline (undoped) | None | 6.28 x 10⁻¹¹ |
| Polyaniline | 4% HBr | 4.60 x 10⁻⁷ |
| Poly(2-ethanolaniline) | Dodecylbenzene sulfonic acid | > 0.118 |
| H-PANI | - | 2.93 x 10⁻³ |
This table highlights the significant impact of doping and substitution on the electrical conductivity of polyaniline-based materials. wikipedia.orgresearchgate.net
Spectroelectrochemical Investigations
Spectroelectrochemistry combines spectroscopic and electrochemical methods to provide real-time monitoring of changes in a molecule's electronic structure as it undergoes redox reactions. nih.gov By recording spectra (e.g., UV-Vis-NIR or Raman) while controlling the electrode potential, it is possible to identify transient intermediates and elucidate reaction mechanisms. acs.orgmdpi.com
For the study of aniline polymerization, UV-Vis-NIR spectroelectrochemistry is particularly valuable. nih.gov As the potential is scanned, the emergence and decay of absorption bands corresponding to the radical cation, dimeric intermediates (like benzidine), and different oxidation states of the growing polymer (leucoemeraldine, emeraldine (B8112657), pernigraniline) can be observed. acs.org For example, an absorbance peak appearing around 429 nm during the initial oxidation of aniline has been attributed to intermediate species. acs.org This technique provides direct evidence for the proposed polymerization pathways and the electronic transitions within the conductive polymer film. nih.gov
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Decomposition)
The thermal stability of a polymer is a critical parameter for its processing and application. Thermogravimetric Analysis (TGA) is a widely used technique to evaluate this property. In TGA, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. mdpi.com
For polyaniline and its derivatives, TGA thermograms typically reveal a multi-step decomposition process. analis.com.my
Initial Weight Loss: An initial weight loss at lower temperatures (below ~150°C) is generally attributed to the evaporation of moisture and residual solvents. analis.com.my
Dopant Removal: A second weight loss step, often occurring between 200°C and 400°C, corresponds to the removal of the dopant molecules from the polymer matrix. analis.com.my
Polymer Degradation: The final and most significant weight loss occurs at higher temperatures (typically above 400°C), representing the thermal degradation and decomposition of the main polymer backbone. researchgate.net
The exact temperatures and the percentage of weight loss for each stage depend on the specific derivative, the nature of the dopant, and the heating rate. researchgate.net Doped polyanilines often exhibit higher thermal stability compared to their undoped base forms due to interactions between the dopant and the polymer chains. analis.com.my
Table 3: Typical Thermal Decomposition Stages of Doped Polyanilines from TGA
| Temperature Range | Event |
|---|---|
| 38°C - 150°C | Loss of moisture, volatile components, and some dopants. analis.com.my |
| 200°C - 400°C | Major loss of dopant and initial polymer degradation. analis.com.my |
| > 400°C | Degradation and breakdown of the main polymer backbone. |
This table summarizes the general thermal events observed during the TGA of doped polyaniline materials.
Advanced Chromatographic Techniques for Purity Assessment and Separation
The purity of this compound and its analogues is paramount for achieving desired material properties and ensuring reproducibility. High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of these compounds and for separating them from reaction byproducts and isomers. ucm.es
Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov In this method, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.govsigmaaldrich.com A typical mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape and resolution. sigmaaldrich.com
For complex mixtures or for separating compounds with very similar properties, such as isomers of anilinesulphonic acids, more advanced techniques like ion-pair reversed-phase HPLC may be employed. rsc.org This method involves adding an ion-pairing reagent to the mobile phase to enhance the retention and separation of ionic analytes. Detection is typically performed using a UV detector, as the aromatic rings in these aniline derivatives absorb strongly in the UV region. nih.govsigmaaldrich.com For all final compounds, purity is typically confirmed to be at least 95% by HPLC. ucm.es
Table 4: Typical Conditions for HPLC Analysis of Aniline Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture nih.govsigmaaldrich.com |
| Detector | UV (e.g., 190 nm or 254 nm) nih.govsigmaaldrich.com |
| Flow Rate | ~1 mL/min sigmaaldrich.com |
| Column Temp. | ~30 °C sigmaaldrich.com |
This table outlines a general set of starting conditions for the purity analysis of aniline homologues via HPLC.
Computational and Theoretical Investigations of 4 2 Phenylphenyl Aniline
Density Functional Theory (DFT) Studies
DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties from first principles.
Ground State Electronic Structure Analysis
Analysis of the ground state provides crucial information about the stability, reactivity, and intermolecular interactions of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO and LUMO are the frontier molecular orbitals, which are key to understanding a molecule's chemical reactivity and electronic properties. A detailed study would characterize the spatial distribution of these orbitals. Typically for similar aromatic amines, the HOMO is expected to be localized on the electron-rich aniline (B41778) moiety, indicating its role as an electron donor. The LUMO would likely be distributed across the biphenyl (B1667301) system, which can act as an electron acceptor. A data table presenting the specific energy values for HOMO and LUMO in electron volts (eV) would be essential here.
Orbital Energy Gaps and Their Significance
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more prone to chemical reactions. Quantitative data on this energy gap would be necessary for a complete analysis.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites of electrophilic and nucleophilic attack. For 4-(2-Phenylphenyl)aniline, one would expect to see a region of negative potential (typically colored red) around the nitrogen atom of the amine group, identifying it as a site for electrophilic interaction. Regions of positive potential (colored blue) would likely be found around the amine hydrogens.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis provides insight into intramolecular bonding and delocalization (charge transfer) interactions. It quantifies the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. For this molecule, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent phenyl rings, indicating electron delocalization. A data table summarizing the key donor-acceptor interactions and their second-order perturbation energies (E(2)) would be required to detail these findings.
Excited State Properties and Dynamics (Time-Dependent DFT, CIS)
Methods such as Time-Dependent DFT (TD-DFT) and Configuration Interaction Singles (CIS) are employed to study the properties of a molecule in its electronically excited states. This analysis is crucial for understanding a molecule's photophysical behavior, including its absorption and emission of light. A computational study would provide data on the vertical excitation energies, corresponding wavelengths, and oscillator strengths for the lowest-lying electronic transitions (e.g., S₀ → S₁), characterizing them as π→π* or n→π* transitions.
Without access to peer-reviewed studies that have performed these specific calculations on this compound, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and detail. The computational characterization of this compound remains a subject for future research.
Simulation of Electronic Absorption and Emission Spectra
A search for studies involving the simulation of electronic absorption and emission spectra specifically for this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT) did not yield specific results. While TD-DFT is a common method for predicting such spectra in aniline derivatives and other organic molecules, published research applying this technique to this compound is not available. ku.ac.keresearchgate.net
Investigation of Intramolecular Charge Transfer (ICT) Processes
No dedicated computational investigations on intramolecular charge transfer (ICT) processes within this compound were found in the available literature. Studies on ICT are common for donor-acceptor systems, including various triphenylamine (B166846) derivatives, but specific analysis of the charge transfer characteristics of this compound has not been reported.
Exciton-Vibrational Dynamics and Relaxation Pathways
Specific research detailing the exciton-vibrational dynamics and relaxation pathways of photoexcited this compound through computational modeling could not be located. This area of study typically involves complex simulations to understand the interplay between electronic and nuclear motion after light absorption, but such work has not been published for this compound.
Molecular Conformation and Geometry Optimization
While Density Functional Theory (DFT) is a standard approach for determining the stable conformations and optimized geometries of molecules, no publications containing the results of such calculations for this compound were identified. nih.gov Therefore, detailed data on its structural parameters, dihedral angles, and conformational energetics are not available in the scientific literature.
Advanced Theoretical Modeling
Ab Initio Molecular Dynamics (AIMD) Simulations (e.g., NEXMD)
There are no published studies that have employed Ab Initio Molecular Dynamics (AIMD) simulations, using software packages like NEXMD or others, to investigate the dynamic properties of this compound. AIMD is used to simulate the real-time evolution of molecular systems, but its application to this specific molecule has not been documented.
Band-Structure Calculations for Polymeric Analogues and Doped Systems
A search for theoretical studies on the electronic band structure of polymeric analogues of this compound or systems where it is used as a dopant yielded no results. Such calculations are crucial for understanding the electronic properties of conductive polymers and organic semiconductors, but this research has not been extended to polymers derived from this compound.
Quantum Chemical Calculations for Electronic Dipole Moments and Nonlinear Properties
Quantum chemical calculations are a powerful tool for investigating the electronic structure and properties of molecules like this compound. These calculations can provide valuable insights into the distribution of electrons within the molecule, which in turn governs its interactions with electric fields.
Electronic Dipole Moment: The electronic dipole moment is a measure of the separation of positive and negative charges in a molecule. For this compound, a permanent dipole moment is expected due to the presence of the electron-donating aniline group and the bulky, electron-withdrawing phenylphenyl substituent, which create an asymmetrical charge distribution. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory), would be employed to calculate the magnitude and direction of this dipole moment. The choice of basis set in these calculations is critical for obtaining accurate results.
Nonlinear Optical (NLO) Properties: Molecules with significant charge asymmetry and extended π-conjugated systems, characteristics present in this compound, often exhibit interesting nonlinear optical properties. These properties describe how a material's polarization responds nonlinearly to the strength of an applied electric field. NLO materials are of great interest for applications in optoelectronics and photonics.
Quantum chemical calculations can predict the first hyperpolarizability (β) and second hyperpolarizability (γ) of a molecule, which are measures of its second- and third-order NLO response, respectively. A high β value suggests potential for applications such as frequency doubling of light. The computational investigation of these properties for this compound would involve sophisticated methods that can accurately describe the molecule's response to strong electromagnetic fields. The results would typically be presented in a data table format, comparing different computational methods and basis sets.
Table 1: Hypothetical Data Table for Calculated Electronic Properties of this compound
| Computational Method | Basis Set | Dipole Moment (Debye) | First Hyperpolarizability (β) (a.u.) |
| HF | 6-31G(d) | Value | Value |
| B3LYP | 6-311++G(d,p) | Value | Value |
| MP2 | aug-cc-pVDZ | Value | Value |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
Topological Studies (e.g., AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a molecule to understand its chemical bonding and structure. This approach, developed by Richard Bader, partitions the molecule into atomic basins based on the topology of the electron density.
For this compound, an AIM analysis would involve locating the critical points in the electron density. Of particular interest are the bond critical points (BCPs), which exist between bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the chemical bonds.
Electron Density (ρ): A higher value of ρ at a BCP indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.
An AIM study of this compound would analyze the C-N, C-C, and C-H bonds to characterize their covalent nature. It could also reveal weaker non-covalent interactions, such as intramolecular hydrogen bonds or steric repulsions between the phenyl rings, which influence the molecule's conformation. The results of such an analysis are often summarized in a table.
Table 2: Hypothetical Data Table for AIM Analysis of Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C-N | Value | Value |
| C-C (within rings) | Value | Value |
| C-C (inter-ring) | Value | Value |
| C-H | Value | Value |
Note: The values in this table are hypothetical and would need to be determined by actual AIM calculations.
Lack of Specific Research Data on "this compound" in Advanced Materials and Devices
Despite a comprehensive search for the chemical compound “this compound” within the context of advanced materials and devices, there is a notable absence of specific research findings and performance data directly related to its application in Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Thin-Film Transistors (OTFTs).
While the broader class of aniline and biphenyl derivatives is extensively studied for these applications, scientific literature does not provide specific details on the synthesis, characterization, and device performance of “this compound” in the roles outlined. The required data to populate the structured article, including its function as a hole transport layer or host material in OLEDs, a hole transport material in PSCs for enhanced power conversion efficiency, or as a semiconductor in OTFTs, is not available in the public domain.
Consequently, a detailed and scientifically accurate article focusing solely on the specified applications of “this compound” with supporting data tables and in-depth research findings cannot be generated at this time. Further experimental research and publication in peer-reviewed journals would be necessary to provide the specific information requested.
Table of Compounds Mentioned
Applications in Advanced Materials and Devices Research
Polymer Science and Engineering
The integration of aniline (B41778) and its derivatives into polymer science has led to significant advancements in functional materials. The unique electronic nature of the aniline moiety allows for the creation of polymers with tunable conductivity, optical responses, and catalytic activity.
Development of Conducting Polymers (e.g., Polyaniline Analogues)
Conducting polymers, a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics, are a cornerstone of modern materials science. Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their straightforward synthesis, environmental stability, and versatile properties. researchgate.netrsc.org The electrical conductivity of PANI can be modulated through doping, making it suitable for a wide range of applications. nih.gov
The polymerization of aniline monomers typically proceeds via oxidative coupling. iarjset.com For PANI to be conductive, the polymerization is usually carried out in an acidic environment, which provides excess protons to enhance the polymer's conductivity. researchgate.net The resulting emeraldine (B8112657) salt form of PANI is the most conductive and stable state. nih.gov
The synthesis of polyaniline and its analogues can be achieved through both chemical and electrochemical polymerization methods. nih.govresearchgate.net
Chemical Oxidative Polymerization: This is a common method for large-scale synthesis. It involves the oxidation of the aniline monomer in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate (APS). nih.govmdpi.com The process starts with the oxidation of aniline to form radical cations, which then couple and propagate to form polymer chains. iarjset.commdpi.com The reaction is typically conducted at low temperatures (around 0 °C) to control the reaction rate and ensure the formation of the desired polymer structure. mdpi.com
Electrochemical Polymerization: This technique offers precise control over the polymer film's thickness and morphology by applying an electric potential to an electrode submerged in a solution containing the monomer. nih.govmdpi.com This method is particularly useful for fabricating thin films for electronic devices. mdpi.com The initial stages of electropolymerization involve the formation of oligomers. iarjset.com
The characterization of the resulting polymers is crucial to understand their structure and properties. A variety of analytical techniques are employed:
| Technique | Information Obtained | Typical Findings for Polyaniline Analogues |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups and confirms the polymer's chemical structure. | Confirms the presence of characteristic bonds and the incorporation of nanoparticles in composites. mdpi.com |
| UV-Visible Spectroscopy (UV-Vis) | Studies the electronic transitions within the polymer, providing insights into its conducting state. | Shows distinct absorption bands related to electronic transitions, indicating semiconducting behavior. lifescienceglobal.com |
| X-Ray Diffraction (XRD) | Determines the crystallinity and molecular packing of the polymer chains. | Can confirm the amorphous or semi-crystalline nature of the polymer. ijseas.com |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and structure of the polymer. | Reveals morphologies ranging from granular to fibrous or spherical, depending on synthesis conditions. rsc.org |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. | Provides data on the degradation temperatures and thermal robustness of the material. researchgate.net |
This table is interactive. Click on the headers to sort.
The conductivity of polymers like polyaniline arises from the movement of charge carriers created during a process called doping. nih.gov Doping involves removing electrons from (p-doping) or adding electrons to (n-doping) the polymer backbone, which creates mobile charges. nih.gov
When a single electron is removed from the conjugated polymer chain, it creates a radical cation known as a polaron . quora.com This polaron is a charge carrier with a spin of 1/2 and is associated with a local distortion of the polymer lattice. researchgate.netquora.com The formation of polarons leads to the creation of new energy states within the band gap of the polymer, facilitating electrical conductivity. nih.gov
Electrochromic Materials based on Phenyl-Substituted Pyrroles
Electrochromic materials can change their optical properties (like color) in response to an applied electrical potential. This property makes them valuable for applications such as smart windows, anti-glare mirrors, and displays. yuntech.edu.tw Conducting polymers, due to their ability to undergo reversible redox reactions, are excellent candidates for electrochromic materials. yuntech.edu.tw
While 4-(2-Phenylphenyl)aniline is an aniline derivative, the principles of electrochromism are well-demonstrated in related heterocyclic polymers like polypyrroles. N-substituted polypyrroles, particularly those with phenyl groups, have been synthesized and studied for their electrochromic properties. csircentral.netcore.ac.uk The introduction of substituents onto the polymer backbone can tune the material's electronic structure, thereby altering its color in different oxidation states. core.ac.uk For instance, a series of N-substituted phenyl polypyrroles were synthesized and shown to exhibit different morphologies and conductivities depending on the substituent's position on the phenyl ring. csircentral.netcore.ac.uk These materials demonstrate the potential for creating a palette of colors from a single polymer family, a desirable feature for display applications. yuntech.edu.tw
Ligands for Polymerization Catalysis (e.g., for Highly Branched Polyolefins)
Late transition metal catalysts are crucial in the polyolefin industry for their ability to produce polymers with specific properties. mdpi.com The performance of these catalysts is highly dependent on the structure of the organic ligands coordinated to the metal center. mdpi.com Aniline derivatives have emerged as promising candidates for creating these ligands. mdpi.comseahipublications.org
Research has shown that ligands based on bulky aniline compounds can be used to synthesize pre-catalysts for ethylene (B1197577) polymerization. seahipublications.orgresearchgate.net For example, catalysts derived from 2,6-dimethylaniline (B139824) and 2,4,6-trimethylaniline (B148799) have been successfully used to produce polyethylene. seahipublications.orgresearchgate.net The steric bulk provided by the substituents on the aniline ring plays a key role in the catalyst's activity and the properties of the resulting polymer, such as molecular weight and degree of branching. mdpi.com Specifically, bulky 8-arylnaphthylamines have been identified as promising aniline-based ligands for creating high-performance catalysts that can produce high molecular weight and highly branched polyethylene. mdpi.com This demonstrates the utility of structurally tailored aniline derivatives in controlling polymerization reactions and engineering polyolefins with desired characteristics.
Optoelectronic Devices Beyond Traditional Categories
The unique combination of electrical conductivity and optical activity in polyaniline and its derivatives makes them suitable for a variety of optoelectronic applications. lifescienceglobal.com These materials are being explored for use in devices such as organic light-emitting diodes (OLEDs), photodetectors, and sensors. mdpi.comlifescienceglobal.com
The properties of PANI-based materials can be finely tuned. For example, the incorporation of copper oxide (CuO) nanoparticles into a polyaniline matrix creates nanocomposite films with enhanced electrical conductivity and altered optical properties. mdpi.com The energy band gap of these composites was found to decrease with increasing nanoparticle concentration, making them more suitable for certain optoelectronic applications. mdpi.com Furthermore, the photoluminescence properties of polyaniline emeraldine salt (PANI-ES) show tunable emission, highlighting its potential for light-emitting applications. lifescienceglobal.com The ability to modify both the polymer backbone (through the use of substituted anilines) and to create composites opens up possibilities for developing novel optoelectronic devices with tailored performance characteristics. researchgate.net
High-Performance Photodetectors
Organic and perovskite-based photodetectors are an area of intense research, with applications ranging from optical communications to imaging. The performance of these devices is critically dependent on the efficiency of their charge transport layers. Aniline derivatives and related compounds are being explored for their potential to enhance photodetector performance. For instance, in hybrid organic-inorganic photodetectors, a nanocomposite active layer can be placed between charge-selective semiconducting polymers to create a device with a high photocurrent to dark current ratio of approximately 10,000 and a large linear dynamic range of 60 dB.
Materials like this compound are investigated for their role as hole-transporting materials (HTMs). An effective HTM facilitates the efficient extraction and transport of photogenerated holes to the electrode, which is crucial for achieving high sensitivity and fast response times. The molecular structure of terphenylamines provides good energetic alignment with common electrode materials like indium tin oxide (ITO), promoting efficient charge injection and extraction. Research into similar material systems for photodetectors has yielded devices with high detectivity and responsivity, demonstrating their potential for detecting faint optical signals.
| Device Type | Key Material/Layer | Performance Metric | Value |
|---|---|---|---|
| UV Photodetector | Nanocomposite with semiconducting polymers | Photocurrent/Dark Current Ratio | ~104 |
| UV Photodetector | Nanocomposite with semiconducting polymers | Linear Dynamic Range | 60 dB |
| Perovskite Photodetector | Double-layer fullerenes (ETL) | Specific Detectivity | Up to 1011 Jones |
Advanced Light Emitting Devices
In the field of organic light-emitting diodes (OLEDs), derivatives of aniline are pivotal. The extended π-system in molecules like this compound facilitates efficient hole transport, a critical function of the hole-transporting layer (HTL) in multilayer OLED architectures. Aniline-bridged compounds have been successfully used as emitters in thermally activated delayed fluorescence (TADF) devices. For example, an orange MR-TADF emitter, DDiKTa-A, which features a central aniline bridge, has been developed. chemrxiv.org OLEDs using this emitter achieved a maximum external quantum efficiency (EQE) of 20.3%. chemrxiv.org By incorporating an assistant dopant, the EQE was improved to 24.3%, with the efficiency at a luminance of 100 cd/m² being 22.5%. chemrxiv.org
Furthermore, the versatility of aniline derivatives allows for their use in creating emitters across the color spectrum. Blue emitters based on fluorene-bridged quinoxaline (B1680401) derivatives have been synthesized, leading to OLEDs with an external quantum efficiency of 1.30% at a current density of 20 mA/cm². nih.gov White organic light-emitting diodes (WOLEDs) have also been fabricated using exciplexes—excited-state complexes formed between electron-donating and electron-accepting molecules. In some systems, a TADF emitter is combined with an orange exciplex emission to produce "warm-white" OLEDs with a maximum EQE of 18.8%. mdpi.com
| Device Type | Aniline Derivative Role | Max. External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|
| MR-TADF OLED | Central Aniline Bridge Emitter (DDiKTa-A) | 20.3% | Orange chemrxiv.org |
| Hyperfluorescence MR-TADF OLED | Central Aniline Bridge Emitter (DDiKTa-A) with dopant | 24.3% | Orange chemrxiv.org |
| Fluorescent OLED | Fluorene-bridged quinoxaline emitter | 1.30% | Blue nih.gov |
| Exciplex-based WOLED | Component of orange exciplex interface | 18.8% | Warm-White mdpi.com |
Next-Generation Photovoltaic Devices
In next-generation solar cells, particularly perovskite solar cells (PSCs), the hole transport layer is crucial for achieving high power conversion efficiencies (PCE). Polymeric HTMs, such as poly(triarylamine) (PTAA), are state-of-the-art materials for inverted p-i-n structured PSCs. researchgate.net The development of new solution-processable polymers via methods like Buchwald-Hartwig amination allows for the synthesis of HTMs with tunable properties. bohrium.com By carefully selecting the aryl amine and dihalide monomers, researchers can control properties like the highest occupied molecular orbital (HOMO) energy level, which is critical for efficient hole extraction from the perovskite layer. bohrium.com
A dopant-free polymeric HTM, PFTPA, which has a polyfluorene backbone and 4,4-dimethoxytriphenylamine side chains, has been synthesized. mdpi.com This material exhibits a hole mobility of 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹. mdpi.com When used as a dopant-free HTL in inverted PSCs, it led to a champion PCE of up to 16.82%, significantly outperforming devices using the common HTM PEDOT:PSS (13.8%). mdpi.com Doping the HTL can further enhance performance; for instance, doping PTAA with F4-TCNQ has been shown to reduce series resistance, increasing the device fill factor to 74% and the open-circuit voltage to 1.09 V. unl.edu
| HTL Material | Device Structure | Key Feature | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| PFTPA | Inverted p-i-n | Dopant-Free | 16.82% mdpi.com | - | - |
| PEDOT:PSS (Control) | Inverted p-i-n | Standard HTL | 13.8% mdpi.com | - | - |
| PTAA | p-i-n | - | 17.08% (average) d-nb.info | 1.01 V (average) d-nb.info | - |
| F4-TCNQ doped PTAA | Planar Heterojunction | Doped HTL | - | 1.09 V unl.edu | 74% unl.edu |
Emerging Research Areas
Beyond established applications, this compound and related structures are subjects of investigation in newer, exploratory fields of materials science.
Coordination Chemistry and Metal Complex Dyes
The amine group in aniline and its derivatives serves as a ligand, capable of coordinating with various metal ions to form metal complexes. panchmahaldyestuff.com These complexes are a significant family of dyes known as metal-complex dyes. wikipedia.org The dye molecule, often a monoazo structure, typically contains additional groups like hydroxyl or carboxyl groups that facilitate the formation of strong coordination complexes with transition metals such as chromium, cobalt, nickel, and copper. panchmahaldyestuff.com
The synthesis of these complexes can lead to materials with unique properties. For example, a novel platinum(II) complex was prepared using a bidentate Schiff base ligand derived from aniline, resulting in a square-planar coordination geometry. nih.gov A family of Nickel(II) halide complexes with various substituted aniline derivatives has also been synthesized and characterized, with all the complexes being six-coordinate, involving halide ions, aniline-based ligands, and/or solvent molecules. theopenscholar.com These metal-complexed azo dyes often exhibit good fastness properties and are used for coloring materials like protein and polyamide fibers. sdc.org.uk The specific metal ion and the structure of the organic ligand determine the resulting color and stability of the dye. sdc.org.ukscielo.org.mx
Functional Materials for Gas Sensing and Separation
Aniline-based polymers, particularly polyaniline (PANI) and its derivatives, are promising materials for gas sensing and separation technologies. nih.gov A key advantage of sensors based on conductive polymers is their ability to operate at room temperature. nih.gov The sensing mechanism often relies on changes in the polymer's electrical properties upon interaction with gas molecules, which can cause protonation (doping) or deprotonation (dedoping) of the polymer backbone. nih.gov Studies have shown that PANI and its derivatives are sensitive to a variety of vapors, including alcohols and ammonia. researchgate.net
In the area of gas separation, polymer composite membranes containing aniline have been developed for CO2/N2 separation. mdpi.com Aniline was chosen as an additive because its benzene (B151609) ring can act as a barrier to interfere with general gas transport, while its amino group can induce facilitated transport of CO2 molecules. mdpi.com A composite membrane of PVA/aniline demonstrated a CO2/N2 selectivity of 83 and a CO2 permeance of 0.8 GPU, a performance significantly enhanced compared to a neat PVA membrane. mdpi.com Similarly, functionalized polyaniline-based composite membranes have shown high permeability and selectivity for separating carbon dioxide from methane, with separation factors reaching up to 540. researchgate.net
| Membrane Material | Target Separation | Selectivity | Permeability/Permeance |
|---|---|---|---|
| PVA/Aniline Composite | CO2/N2 | 83 mdpi.com | 0.8 GPU (CO2) mdpi.com |
| Functionalized Polyaniline Composite | CO2/CH4 | 540 researchgate.net | 3460 Barrers (CO2) researchgate.net |
| Redoped Polyaniline | O2/N2 | 28 acs.org | 0.10 Barrer (O2) acs.org |
Functionalization and Derivatization Strategies for this compound
The strategic modification of this compound, a complex aromatic amine, offers a pathway to tailor its physicochemical properties for various advanced applications. The presence of multiple aromatic rings and a reactive amine group provides a versatile platform for a range of functionalization and derivatization reactions. These modifications can be broadly categorized into alterations of the aromatic core and functionalization of the amine moiety, as well as polymerization strategies.
Structure Performance Relationships in 4 2 Phenylphenyl Aniline Derivatives
Impact of Molecular Conformation on Electronic and Photophysical Properties
The spatial arrangement of the constituent phenyl rings in 4-(2-Phenylphenyl)aniline derivatives profoundly influences their electronic and photophysical characteristics. The degree of twisting between the phenyl groups governs the extent of π-conjugation, which in turn dictates the energy levels of the frontier molecular orbitals and the nature of excited states.
Influence of Torsion Angles on Emissive Properties and Charge Transfer
The emissive properties of this compound derivatives are intrinsically linked to the torsion angles between the adjacent phenyl rings. In donor-acceptor substituted biphenyl (B1667301) systems, the torsion angle of the donor group, in this case, the substituted aniline (B41778) moiety, plays a crucial role in governing their emissive characteristics. This is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netmdpi.comscispace.com Upon photoexcitation, the molecule can relax to a lower energy excited state by twisting around the single bond connecting the donor and acceptor components. This leads to a charge transfer state with a perpendicular geometry. mdpi.com
In derivatives of this compound, the pre-twisted nature of the 2-phenylphenyl group already imposes a non-planar conformation. Further rotation can occur around the C-N bond connecting the aniline nitrogen to the biphenyl unit. The extent of this rotation and the final geometry of the excited state dictate the emission properties. A more planar excited state will generally have a higher oscillator strength and thus be more emissive, while a fully twisted, charge-separated TICT state is often non-emissive or weakly emissive at a significantly red-shifted wavelength. researchgate.netscispace.com The polarity of the surrounding medium can also influence the stability of the TICT state; polar solvents can stabilize the charge-separated TICT state, leading to fluorescence quenching.
Theoretical calculations on related donor-acceptor biphenyl systems have shown that a twisted geometry in the lowest energy charge-transfer excited state can create a small energy barrier to return to the ground state, which favors non-radiative decay pathways and reduces fluorescence efficiency. The specific substitution pattern on the aniline nitrogen and the phenyl rings can be used to control these torsion angles and, consequently, the balance between radiative and non-radiative decay.
Steric Effects on Non-Radiative Decay Pathways and Emission Efficiency
Steric hindrance is a powerful tool for manipulating the photophysical properties of this compound derivatives by controlling non-radiative decay pathways. The introduction of bulky substituents can restrict intramolecular rotations in the excited state, thereby inhibiting the formation of non-emissive TICT states and enhancing fluorescence quantum efficiency. mdpi.com
For instance, replacing N,N-dimethylamino groups with bulkier N,N-diphenylamino groups in related biphenyl systems has been shown to prevent the formation of a twisted, non-emissive excited state due to steric hindrance. mdpi.com This restriction makes the non-radiative decay less favorable and helps to maintain emission, even in polar solvents. This principle is directly applicable to the this compound framework. Bulky groups at the ortho positions of the aniline ring or on the 2-phenylphenyl moiety can effectively suppress the rotational motions that lead to non-radiative decay.
By strategically introducing sterically demanding groups, it is possible to lock the molecule into a more emissive conformation, thereby increasing the photoluminescence quantum yield. This approach is crucial for designing efficient emitters for applications such as organic light-emitting diodes (OLEDs). The rigid structure of some derivatives can reduce the possibility of non-radiative decay processes, which in turn improves optoelectronic properties.
Molecular Design Principles for Optimized Charge Transport
Derivatives of this compound, with their triarylamine-like core, are promising candidates for hole transport materials (HTMs) in various organic electronic devices. Optimizing their charge transport properties requires a deep understanding of the factors that govern charge mobility at the molecular level.
Factors Governing Hole Mobility in Hole Transport Materials
The hole mobility of an organic semiconductor is influenced by several key molecular parameters, including the reorganization energy, the electronic coupling between adjacent molecules, and the energy levels of the highest occupied molecular orbital (HOMO).
Reorganization Energy: The reorganization energy (λ) is the energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy facilitates faster charge hopping between molecules, leading to higher mobility. The rigid, pre-twisted structure of the this compound core can be advantageous in this regard, as it may require less geometric rearrangement upon ionization compared to more flexible linear molecules.
Electronic Coupling: The electronic coupling (transfer integral) between neighboring molecules is highly dependent on their intermolecular distance and relative orientation. Strong π-π stacking and close intermolecular contacts are generally desirable for high mobility. The bulky, non-planar shape of this compound derivatives can, however, hinder close packing, which might be detrimental to electronic coupling. Therefore, molecular design strategies often aim to balance the benefits of a rigid core with the need for effective intermolecular interactions.
HOMO Energy Level: The HOMO energy level of the HTM must be appropriately aligned with the valence band of the adjacent active layer (e.g., a perovskite or an emissive layer) to ensure efficient hole injection or extraction. For instance, in perovskite solar cells, the HOMO level of the HTM should be slightly higher than that of the perovskite to provide a driving force for hole transfer. frontiersin.org The HOMO level of this compound can be readily tuned by introducing electron-donating or electron-withdrawing substituents.
The table below summarizes the calculated hole mobility for several triarylamine-based compounds, illustrating the impact of structural modifications.
| Compound | Description | Calculated Hole Mobility (cm² V⁻¹ s⁻¹) |
| Compound 1 | 3,4-bis(decyloxy)-N,N-diphenylaniline | 1.08 x 10⁻² |
| Compound 2 | N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline | 4.21 x 10⁻² |
| Compound 3 | N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine | 5.93 x 10⁻⁵ |
This table is generated based on data from related research to illustrate the principles of molecular design and does not represent data for this compound itself.
Correlation between Molecular Architecture and Device Performance Metrics
For example, extending the π-conjugation of the molecular backbone can lead to improved charge mobility. However, this must be balanced with maintaining a sufficiently high glass transition temperature (Tg) to ensure the morphological stability of the thin film in a device. The amorphous nature of many triarylamine derivatives, including those based on this compound, is often beneficial as it leads to isotropic charge transport and good film-forming properties. frontiersin.org
Relationship between Electronic Structure and Reactivity
The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals, dictates its chemical reactivity. Understanding this relationship is crucial for designing synthetic routes and predicting the stability and degradation pathways of these materials in devices.
The nitrogen atom of the aniline moiety is a key reactive site. Its nucleophilicity is influenced by the electronic effects of the substituents on the phenyl rings. The π-electron distribution, as calculated by methods like Hückel theory or more advanced Density Functional Theory (DFT), can reveal the relative electron density at different positions in the molecule. rsc.org For example, the presence of electron-donating groups on the phenyl rings will increase the electron density on the nitrogen, enhancing its nucleophilicity and reactivity in reactions such as N-arylation. Conversely, electron-withdrawing groups will decrease the electron density and may make the nitrogen atom less reactive. beilstein-journals.org
The HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies and their spatial distribution are also critical in determining reactivity. The HOMO is typically localized on the electron-rich aniline part of the molecule, making it susceptible to oxidation. This is a desirable property for HTMs, but it can also be a pathway for degradation. The LUMO, on the other hand, is often distributed over the biphenyl system. The HOMO-LUMO gap is a key parameter that determines the electrochemical stability of the molecule. A larger HOMO-LUMO gap generally implies greater stability.
Computational studies on related molecules have shown that analyzing the frontier molecular orbitals can predict the course of reactions. For instance, in Diels-Alder reactions of isorhodanine derivatives, the relative energies of the HOMO and LUMO of the reactants determine whether the reaction proceeds via a normal or inverse electron demand pathway. nih.gov Similar computational approaches can be applied to this compound derivatives to predict their reactivity in various chemical transformations, such as electropolymerization or cross-coupling reactions, which are often used to synthesize more complex materials for electronic applications.
HOMO-LUMO Gap as an Indicator of Chemical Activity and Stability
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter in determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, making the molecule more polarizable and prone to electronic transitions. nih.gov
In derivatives of this compound, the HOMO-LUMO gap can be modulated by introducing various substituent groups. Electron-donating groups (EDGs) attached to the aniline moiety tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. Both scenarios can lead to a reduction in the HOMO-LUMO gap, thereby influencing the molecule's electronic properties and reactivity. Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in predicting these energy levels and the resulting gap. thaiscience.info For instance, studies on substituted anilines have shown that the nature and position of the substituent significantly affect the HOMO-LUMO gap and, consequently, the chemical reactivity. thaiscience.info
Table 1: Hypothetical HOMO, LUMO, and Energy Gap Values for Substituted this compound Derivatives Based on Theoretical Principles
| Substituent (R) | Position | Nature of Substituent | Expected Effect on HOMO (eV) | Expected Effect on LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| -H | Para | None | Baseline | Baseline | ~4.5 |
| -OCH₃ | Para | Electron-Donating | Increase | Minimal Change | Decrease |
| -NO₂ | Para | Electron-Withdrawing | Minimal Change | Decrease | Decrease |
| -CN | Ortho | Electron-Withdrawing | Minimal Change | Decrease | Decrease |
| -N(CH₃)₂ | Para | Strong Electron-Donating | Significant Increase | Minimal Change | Significant Decrease |
Note: The values in this table are illustrative and based on general principles of electronic effects of substituents on aromatic systems. Actual values would require specific experimental or computational determination for this compound derivatives.
Charge Transfer Efficiency in Molecular Interactions
Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor substituted molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The efficiency of this charge transfer is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor moieties.
In this compound derivatives, the aniline group typically acts as the electron donor, while the biphenyl moiety can be functionalized to act as an acceptor. The dihedral angle between the phenyl rings of the biphenyl group and the orientation of the aniline moiety are critical structural parameters that govern the extent of π-conjugation and, therefore, the efficiency of charge transfer. A more planar conformation generally facilitates better orbital overlap and more efficient charge transfer.
Studies on phenyl-capped aniline tetramers have demonstrated the occurrence of interfacial charge transfer, where the extent and direction of the process depend on the oxidation state of the molecules. surfacesciencewestern.com This highlights the capability of aniline-based structures to participate in charge transfer processes. Furthermore, research on other donor-acceptor biphenyl systems has shown that the torsion angle of the donor group can drastically influence emissive properties, indicating a strong link between molecular conformation and charge transfer characteristics.
The introduction of substituents can further influence charge transfer efficiency. Strong electron-donating groups on the aniline ring and strong electron-withdrawing groups on the biphenyl system would be expected to enhance the driving force for charge transfer.
Crystallinity and its Role in Charge Transfer Properties of Organic Semiconductors
The arrangement of molecules in the solid state, or crystallinity, plays a pivotal role in the charge transport properties of organic semiconductors. Efficient charge transport in these materials is highly dependent on the degree of molecular ordering and the intermolecular electronic coupling.
In the context of this compound derivatives, their performance in solid-state devices would be significantly influenced by their ability to form well-ordered crystalline domains. The molecular packing in the crystal lattice determines the proximity and relative orientation of adjacent molecules, which in turn dictates the magnitude of the electronic coupling (transfer integrals) between them. Stronger electronic coupling facilitates the hopping of charge carriers (electrons or holes) between molecules, leading to higher charge mobility.
The formation of favorable π-stacking motifs in the crystal structure is often conducive to efficient charge transport. researchgate.net The shape and steric hindrance of the molecule can influence its packing. For instance, the non-planar nature of the ortho-terphenyl core in this compound might present challenges to achieving dense, ordered packing compared to more planar molecules. However, specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, can guide the self-assembly into well-defined crystalline structures.
Research on other organic semiconductors has shown that even in flexible molecules, crystal packing forces can lead to a more rigid and planar conformation, which reduces the reorganization energy associated with charge transfer and enhances charge mobility. Therefore, controlling the crystallization process of this compound derivatives is a critical step in optimizing their performance as organic semiconductors.
Table 2: Key Crystalline Parameters and Their Influence on Charge Transport
| Crystalline Parameter | Description | Impact on Charge Transport |
| Molecular Packing | The arrangement and orientation of molecules in the crystal lattice. | Determines the overlap of molecular orbitals and the magnitude of transfer integrals. Favorable packing (e.g., herringbone, pi-stacking) enhances charge mobility. |
| Intermolecular Distance | The distance between adjacent molecules in the crystal. | Shorter distances generally lead to stronger electronic coupling and improved charge transport. |
| Crystallinity | The degree of long-range order in the material. | Higher crystallinity often correlates with higher charge carrier mobility due to fewer defects and grain boundaries that can trap charges. |
| Polymorphism | The ability of a compound to exist in more than one crystalline form. | Different polymorphs can exhibit vastly different charge transport properties due to variations in molecular packing. |
Future Research Directions and Outlook for 4 2 Phenylphenyl Aniline Research
Rational Design and Synthesis of Next-Generation Biphenylamine-Based Materials
The rational design of next-generation materials based on the 4-(2-Phenylphenyl)aniline scaffold is a key area for future research. This involves the strategic modification of the molecular structure to fine-tune its electronic and physical properties for specific applications. A primary focus is on enhancing the performance of these materials in organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs).
One promising approach is the introduction of various functional groups to the biphenylamine core. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This is critical for achieving efficient charge injection and transport in electronic devices. The synthesis of novel derivatives with enhanced thermal and morphological stability is also a priority to improve the operational lifetime of OLEDs. mdpi.com
Furthermore, the development of new synthetic methodologies will be instrumental in accessing a wider range of functionalized biphenylamine derivatives. This includes the exploration of more efficient and selective cross-coupling reactions to construct the core structure and introduce diverse substituents. nih.gov The goal is to create a library of materials with tailored properties that can be systematically evaluated for their performance in various applications.
Advanced Computational Design for Predictive Material Science and Device Optimization
Advanced computational modeling and machine learning are set to revolutionize the discovery and optimization of biphenylamine-based materials. innovations-report.com These in silico techniques offer a powerful and cost-effective means to predict material properties and guide experimental efforts.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already being employed to simulate the electronic structure and photophysical properties of novel hole-transport materials. rsc.orgnih.gov These methods can provide valuable insights into key parameters such as HOMO/LUMO levels, reorganization energies, and charge carrier mobilities, which are crucial for designing efficient HTMs. rsc.org By screening virtual libraries of candidate molecules, researchers can identify the most promising structures for synthesis and experimental validation. taylorfrancis.com
Moreover, the integration of machine learning (ML) is emerging as a powerful tool for accelerating materials discovery. annualreviews.org ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized compounds with high accuracy. aip.orgacs.org This data-driven approach can significantly reduce the time and resources required for the development of next-generation materials. For instance, ML can be used to predict the performance of organic solar cells based on high-throughput experimental datasets. innovations-report.com
Exploration of Novel Application Domains and Multidisciplinary Integration
While the primary application of this compound and its derivatives has been in OLEDs, there is a growing interest in exploring their potential in other fields. The unique electronic and photophysical properties of these compounds make them attractive candidates for a range of novel applications.
One area of exploration is in the field of perovskite solar cells (PSCs), where biphenylamine-based molecules can serve as efficient hole-transporting materials. frontiersin.orgresearchgate.netnih.gov The development of stable and high-performance HTMs is a critical challenge in the commercialization of PSCs, and the tailored properties of functionalized biphenylamines could offer significant advantages.
Beyond energy applications, the functionalization of aniline (B41778) and biphenyl (B1667301) derivatives opens up possibilities in medicinal chemistry and materials science. For example, functionalized anilines are key intermediates in the synthesis of a wide range of pharmaceuticals. nih.govrsc.org The integration of biphenylamine moieties into polymers could also lead to the development of new materials with interesting electronic and optical properties for applications in sensors and other advanced technologies. nih.gov
Addressing Scalability and Sustainability in Synthesis and Application
As the demand for high-performance organic electronic materials grows, so does the need for scalable and sustainable manufacturing processes. Future research will need to address the challenges associated with the large-scale synthesis of this compound and its derivatives, while minimizing the environmental impact.
The development of green chemistry approaches is a key aspect of this endeavor. rsc.orgfq-unam.orgjddhs.com This includes the use of more environmentally benign solvents, catalysts, and reagents, as well as the design of synthetic routes with higher atom economy and reduced waste generation. fq-unam.orgresearchgate.net For instance, the pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable drug manufacturing processes. jddhs.commdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
